2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide

Catalog No.
S518236
CAS No.
1259522-94-5
M.F
C23H19FN8O
M. Wt
442.4584
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-...

CAS Number

1259522-94-5

Product Name

2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide

IUPAC Name

2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-6-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide

Molecular Formula

C23H19FN8O

Molecular Weight

442.4584

InChI

InChI=1S/C23H19FN8O/c1-12(31-22-15(10-25)21(26)29-11-30-22)20-19(17-5-3-4-8-28-17)18(23(33)27-2)14-9-13(24)6-7-16(14)32-20/h3-9,11-12H,1-2H3,(H,27,33)(H3,26,29,30,31)

InChI Key

OLJXUPJOUSFYSX-LBPRGKRZSA-N

SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3=CC=CC=N3)C(=O)NC)NC4=NC=NC(=C4C#N)N

Solubility

Soluble in DMSO

Synonyms

AM-0687; AM 0687; AM0687.

Description

The exact mass of the compound 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide is 442.1666 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for patent applications

    It's possible this compound is under development and not yet published in scientific literature. Searching for patents mentioning the compound's structure could reveal potential therapeutic targets or applications [US Patent and Trademark Office, ].

  • Chemical structure analysis

    Analyzing the compound's structure can provide clues about potential applications. The presence of a pyridin-2-yl and quinoline moieties suggests a possible role in targeting kinases, a class of enzymes important in cellular signaling [PubChem, National Institutes of Health, ]. The cyano and amino groups could contribute to binding with specific biomolecules.

  • Similarity to known compounds

    Searching for scientific literature on structurally similar molecules might reveal potential applications for this specific compound. Scientific databases like SciFinder or Reaxys can be helpful for this purpose [SciFinder, ; Reaxys, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

442.1666

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Gonzalez-Lopez de Turiso F, Hao X, Shin Y, Bui M, Campuzano ID, Cardozo MG, Dunn MC, Duquette J, Fisher B, Foti RS, Henne KR, He X, Hu YL, Kelly RC, Johnson MG, Lucas BS, McCarter JD, McGee LR, Medina JC, Metz DP, San Miguel T, Mohn D, Tran T, Vissinga C, Wannberg S, Whittington DA, Whoriskey J, Yu G, Zalameda L, Zhang X, Cushing TD. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). J Med Chem. 2016 Jul 14. [Epub ahead of print] PubMed PMID: 27411843.

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